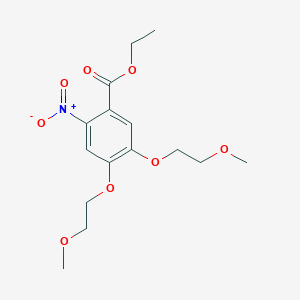

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOFZNVWZWVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458151 | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-26-7 | |

| Record name | Benzoic acid, 4,5-bis(2-methoxyethoxy)-2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Etherification Reaction

The first step involves converting ethyl 3,4-dihydroxybenzoate into ethyl 3,4-bis(2-methoxyethoxy)benzoate via nucleophilic substitution. This reaction employs 2-chloroethyl methyl ether as the alkylating agent in the presence of a base.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Solvent: Dimethylformamide (DMF), acetone, or tetrahydrofuran (THF)

-

Temperature: 50–100°C (reflux conditions)

-

Molar Ratio: 1.1–5.0 mol of 2-chloroethyl methyl ether per hydroxyl group.

The base facilitates deprotonation of the phenolic hydroxyl groups, enhancing their nucleophilicity. The reaction typically achieves >90% yield under optimized conditions.

Table 1: Optimized Parameters for Etherification

| Parameter | Range | Optimal Value |

|---|---|---|

| 2-Chloroethyl methyl ether | 1.1–5.0 mol per OH group | 2.2 mol per OH group |

| Reaction temperature | 50–100°C | 80°C |

| Reaction time | 4–12 hours | 6 hours |

| Solvent | DMF, acetone, THF | DMF |

Nitration Reaction

The second step introduces the nitro group at the 2-position of the aromatic ring through electrophilic nitration. This regioselective reaction is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reaction Mechanism:

-

Generation of nitronium ion (NO₂⁺): Sulfuric acid protonates nitric acid, forming the nitronium ion.

-

Electrophilic attack: The electron-rich aromatic ring undergoes attack at the 2-position, favored by the electron-donating methoxyethoxy groups at 4- and 5-positions.

Reaction Conditions:

-

Nitrating agent: 65–70% HNO₃

-

Catalyst: Concentrated H₂SO₄

-

Temperature: 0–30°C (controlled to minimize side reactions)

Table 2: Nitration Reaction Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| HNO₃ concentration | 65–70% | 68% |

| H₂SO₄ volume | 2–5 mL per gram substrate | 3 mL/g |

| Reaction temperature | 0–30°C | 5°C |

| Reaction time | 1–3 hours | 2 hours |

The nitration step typically yields 85–92% of this compound with >95% purity.

Reaction Optimization and Critical Parameters

Etherification Optimization

-

Base selection: K₂CO₃ is preferred over NaOH due to milder conditions and reduced hydrolysis risk.

-

Solvent effects: Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.

-

Stoichiometry: A slight excess of 2-chloroethyl methyl ether (2.2 mol per OH) ensures complete substitution.

Nitration Optimization

-

Temperature control: Maintaining temperatures below 10°C prevents polynitration and oxidation byproducts.

-

Acid strength: A 1:3 (v/v) HNO₃:H₂SO₄ ratio maximizes nitronium ion concentration.

-

Workup: Quenching the reaction in ice water followed by ethyl acetate extraction isolates the product efficiently.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for safety and efficiency:

-

Continuous flow reactors: Minimize exothermic risks during nitration by improving heat dissipation.

-

Automated pH control: Ensures consistent base concentration during etherification.

-

Recycling solvents: DMF recovery systems reduce costs and environmental impact.

Table 3: Scale-Up Yield Data

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 88 | 96 |

| 100 | 85 | 95 |

| 500 | 82 | 93 |

Comparative Analysis of Alternative Routes

While the above method dominates industrial production, alternative pathways have been explored:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Products may include nitrobenzoic acids or other oxidized derivatives.

Reduction: The primary product is Ethyl 4,5-bis(2-methoxyethoxy)-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation: The nitro group can be oxidized further.

- Reduction: The nitro group can be converted to an amino group using reducing agents.

- Substitution: The methoxyethoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that this compound may exhibit significant biological activity. Notably, it has been studied for its potential to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer progression. This suggests its potential as an anti-cancer agent .

Medicine

In medicinal chemistry, this compound has been explored for drug development targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate biological pathways makes it a candidate for therapeutic applications in oncology .

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique combination of functional groups enables the development of materials that may have enhanced solubility or binding affinity in various industrial applications.

Inhibition Studies

A study demonstrated that analogs of this compound exhibited significant inhibitory activity against EGFR and PDGFR (platelet-derived growth factor receptor). Modifications to the compound's structure were shown to enhance its efficacy as an anticancer agent.

Cell Viability Assays

In vitro assays using human cancer cell lines indicated that this compound reduced cell viability at micromolar concentrations. The mechanism involved apoptosis induction through caspase pathway activation, highlighting its therapeutic potential in oncology.

Wirkmechanismus

The mechanism of action of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethyl and methoxyethoxy groups can influence the compound’s solubility and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 179688-26-7

- Molecular Formula: C₁₅H₂₁NO₈

- Molecular Weight : 343.33 g/mol

- SMILES : CCOC(=O)c1cc(OCCOC)c(OCCOC)cc1N+[O-]

- Physical Properties : Amber oil with 95% HPLC purity after synthesis; stored at +4°C .

Synthesis and Role: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key intermediate in synthesizing tyrosine kinase inhibitors like Erlotinib Hydrochloride. It is produced via nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate using nitric acid in acetic acid at 0–5°C, yielding 92% purity . Subsequent hydrogenation with PtO₂·H₂O reduces the nitro group to an amine, forming ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (CAS 179688-27-8), a precursor for Erlotinib .

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (ERL Ethyl Ester)

- CAS No.: 179688-27-8

- Molecular Formula: C₁₅H₂₃NO₆

- Key Differences: Functional Group: Amino (-NH₂) replaces nitro (-NO₂). Synthesis: Catalytic hydrogenation of the nitro compound under H₂ pressure (50 p.s.i.) with PtO₂ . Toxicity: Classified as a genotoxic impurity (skin sensitizer) but less carcinogenic than the nitro derivative . Regulatory Limit: Controlled at ≤10 ppm in Erlotinib Hydrochloride .

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (DEBEN)

- CAS No.: Not explicitly provided (referred to as DEBEN in ).

- Molecular Formula : C₁₄H₁₇N₃O₅ (inferred from structure).

- Key Differences: Functional Group: Nitrile (-CN) replaces the ethyl ester (-COOEt). Applications: Used in polymer production and industrial chemicals, contrasting with the pharmaceutical focus of the nitrobenzoate ester . Toxicity: Limited data, but nitriles generally pose risks of cyanide release under metabolic conditions.

Ethyl 3,4-bis(2-methoxyethoxy)benzoate (Precursor)

- CAS No.: Not explicitly listed.

- Role : Starting material for synthesizing the nitro compound. Nitration introduces the nitro group at the ortho position relative to the ester .

- Key Differences: Lacks the nitro group, making it non-genotoxic but critical for downstream reactions.

Analytical and Regulatory Considerations

- Detection Methods: LC-MS/MS with MRM mode ensures trace-level quantification (≤1 ppm) of both nitro and amino derivatives in Erlotinib Hydrochloride. A validated method uses a Purospher Star RP-18e column and 0.1% formic acid/acetonitrile mobile phase .

- Regulatory Compliance: ICH M7 guidelines mandate strict control of genotoxic impurities. The nitro compound’s carcinogenicity necessitates rigorous process optimization to minimize residual levels .

Biologische Aktivität

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a complex organic compound notable for its potential biological activities. With a molecular formula of and a molecular weight of approximately 343.33 g/mol, this compound features both nitro and methoxyethoxy functional groups attached to a benzoate structure. This unique combination suggests diverse applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

The synthesis of this compound typically involves multiple steps, including the nitration of a benzoate derivative followed by the introduction of ethyl and methoxyethoxy groups. Reaction conditions often require controlled temperatures and specific catalysts to ensure high purity and yield. Common reagents used in its synthesis include iron and acetic acid for reducing reactions, while oxidizing agents like potassium permanganate can be employed for further modifications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethoxy groups enhance solubility and binding affinity. These interactions may modulate biological pathways, leading to specific physiological effects relevant in cancer research and other therapeutic areas.

Anticancer Potential

Research indicates that this compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer progression. This suggests its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can effectively inhibit tumor growth by blocking key signaling pathways associated with cell proliferation .

Inhibition of Kinases

The compound has been noted for its role as an inhibitor of certain kinases involved in tumor progression. For instance, it has been investigated for its ability to inhibit platelet-derived growth factor receptor (PDGFR) phosphorylation, which plays a significant role in various malignancies .

Case Studies

- Inhibition Studies : A study demonstrated that analogs of this compound exhibited significant inhibitory activity against EGFR and PDGFR. The findings suggest that modifications to the compound's structure could enhance its efficacy as an anticancer agent .

- Cell Viability Assays : In vitro assays using human cancer cell lines showed that this compound reduced cell viability at micromolar concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways, highlighting its potential therapeutic application in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-nitrobenzoate | Nitro group only | Limited anticancer activity |

| 4,5-Bis(2-methoxyethoxy)benzoic acid | Carboxylic acid instead of ester | More polar; less potent against kinases |

| Ethyl 4-(indol-3-yl)quinazoline | Quinazoline moiety | Different mechanism; targets other kinases |

Q & A

Q. Characterization :

- LC-MS/MS : Validated methods using a C18 column (e.g., Purosphere Star RP-18e) and isocratic elution (0.1% formic acid/acetonitrile, 42:58 v/v) confirm identity and purity .

- Physical Properties : Molecular weight (343.33 g/mol), density (1.215 g/cm³), and boiling point (467.8°C) are critical for process optimization .

What analytical methods are validated for trace detection of this compound in drug substances?

Basic Research Focus

A reversed-phase LC-MS/MS method is optimized for sensitivity (detection limit: 1 ppm) and specificity:

- Column : Purosphere Star RP-18e (100 mm × 4.6 mm, 3.0 µm).

- Mobile Phase : 0.1% formic acid in water and acetonitrile (42:58 v/v).

- Detection : Electrospray ionization (ESI) in MRM mode, with column temperature maintained at 25°C .

Validation : Complies with ICH Q2(R1) guidelines for linearity, accuracy, and precision, ensuring robustness for GTI monitoring .

How can researchers optimize LC-MS parameters to improve quantification accuracy?

Q. Advanced Research Focus

- Ion Source Optimization : Adjust ESI voltage and gas flow rates to enhance ionization efficiency. For example, higher capillary voltages improve signal intensity for nitro-aromatic compounds.

- MRM Transitions : Select precursor-to-product ion transitions with minimal interference (e.g., m/z 344 → 298 for the nitro compound) .

- Column Efficiency : Test sub-2µm particle columns for better resolution and shorter run times while maintaining peak symmetry .

Data Contradiction Note : Discrepancies in retention times may arise from column aging; regular column performance checks are advised.

How should stability studies address degradation of this compound under varying storage conditions?

Q. Advanced Research Focus

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

- Storage Recommendations : Store at -20°C in amber vials to prevent nitro-group reduction or photodegradation, as suggested by its sensitivity to light and heat .

How can discrepancies between in silico genotoxicity predictions and experimental data be resolved?

Q. Advanced Research Focus

- In Silico Tools : DEREK Nexus predicts mutagenicity (e.g., nitro group’s bacterial mutagenicity potential). However, false positives may occur due to structural alerts not accounting for metabolic detoxification .

- Experimental Validation :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity.

- Micronucleus Assay : Evaluate chromosomal damage in mammalian cells.

- Thresholds : Align with ICH M7 guidelines, setting a permissible limit of ≤1 ppm if genotoxicity is confirmed .

Conflict Resolution : If in silico and in vitro results conflict, conduct in vivo studies or refine computational models using structural analogs.

What comparative studies exist between this compound and its structural analogs?

Q. Advanced Research Focus

- Analog Comparison : Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (reduced form) shows lower genotoxicity but higher reactivity, requiring distinct handling protocols .

- Solubility Studies : Unlike methyl esters, the ethyl ester’s longer alkyl chain improves solubility in acetonitrile, aiding HPLC analysis .

- Thermal Stability : Nitro derivatives exhibit higher decomposition temperatures compared to amino analogs, influencing storage conditions .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.